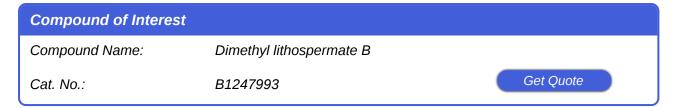


Dimethyl Lithospermate B: A Technical Guide to its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a minor component isolated from the roots of the traditional Asian medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of dmLSB. It details the activity-guided fractionation process that led to its identification as a potent and selective voltage-gated sodium channel (Nav) agonist. This guide presents key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and Isolation

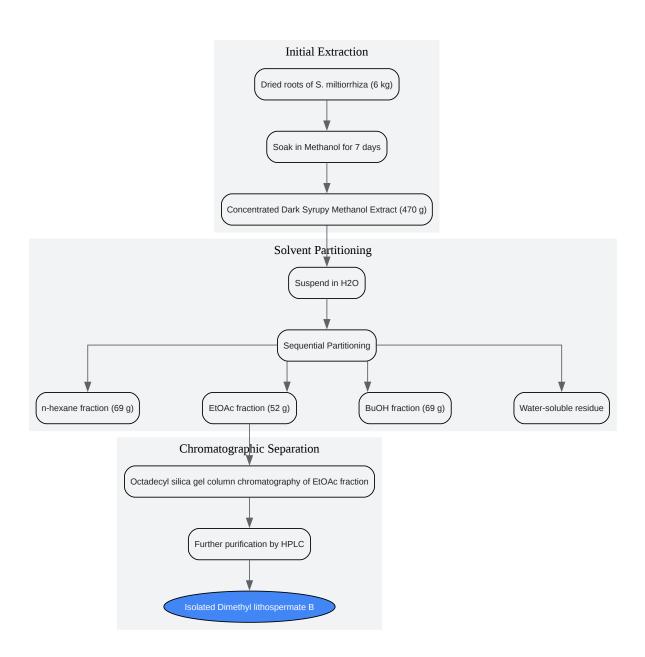
The discovery of **Dimethyl lithospermate B** was the result of a systematic investigation into the electrophysiological effects of Salvia miltiorrhiza extract on cardiac myocytes. While the major component of the extract, lithospermate B (LSB), showed negligible effects, a minor constituent, identified as dmLSB, exhibited significant activity.[1]

Activity-Guided Fractionation

The isolation of dmLSB was achieved through a multi-step activity-guided fractionation process, as detailed in studies investigating its effects on cardiac action potential.[1] The



general workflow for this process is outlined below.



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Figure 1: Isolation workflow for Dimethyl lithospermate B.

Structure Elucidation

The structure of the isolated active compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectra for the initial discovery are not readily available in the public domain, data from subsequent syntheses of dmLSB derivatives confirm its chemical structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for **Dimethyl lithospermate B** and its derivatives, compiled from various studies.

Table 1: Physicochemical Properties of Dimethyl lithospermate B

Property	Value	Reference
Molecular Formula	C38H34O16	[2]
Molecular Weight	746.67 g/mol	[2]
CAS Number	875313-64-7	[2]

Table 2: Spectroscopic Data for a **Dimethyl lithospermate B** Derivative



Technique	Data	Reference
UV-Vis	λmax (H2O): 284.5 nm, 335 nm	[3]
Fluorescence	Excitation: 335 nm, Emission: 502 nm (in H2O)	[3]
1H-NMR	Data for a dual-labeled probe is available in the cited literature.	[3]
13C-NMR	Data for a dual-labeled probe is available in the cited literature.	[3]
Mass Spec.	MALDI-TOF and HRMS data for a dual-labeled probe is available in the cited literature.	[3]

Synthesis

While the initial discovery of **Dimethyl lithospermate B** was through isolation from a natural source, subsequent research has focused on the chemical synthesis of dmLSB and its analogs to enable further pharmacological studies. A detailed, step-by-step total synthesis of the parent dmLSB molecule is not yet widely published; however, the synthesis of a dual-labeled probe of dmLSB has been described, providing a foundational methodology.[3]

Experimental Protocol for Synthesis of a dmLSB Probe

The synthesis of a photochemical and fluorescent **dimethyl lithospermate B** probe involves a multi-step process. The general steps are outlined below, with detailed reagent and condition information available in the cited literature.[3]

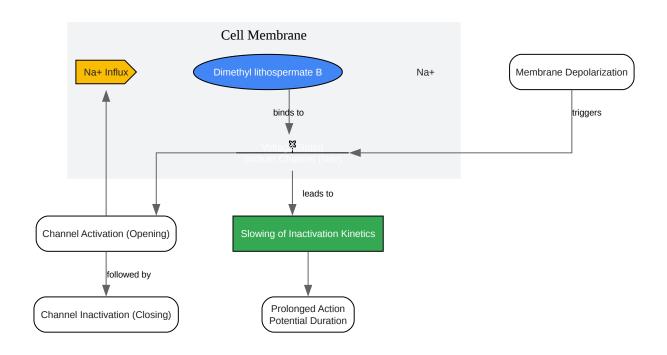
- Preparation of Key Intermediates: Synthesis of the core building blocks of the dmLSB structure.
- Coupling Reactions: Stepwise coupling of the intermediates to assemble the full carbon skeleton.



- Functional Group Manipulation: Introduction and modification of functional groups to yield the final probe molecule.
- Purification: Purification of the final product using chromatographic techniques.

Mechanism of Action and Signaling Pathway

Dimethyl lithospermate B has been identified as a selective agonist of voltage-gated sodium channels (Nav).[1][4] Its primary mechanism of action is the slowing of the inactivation kinetics of the sodium current (INa) in cardiac myocytes.[1][4] This leads to an increase in the duration of the action potential without inducing early after-depolarizations, a key advantage over other Na+ channel agonists that can be proarrhythmic.[1][4]



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Figure 2: Proposed signaling pathway of **Dimethyl lithospermate B**.



The specific binding site of dmLSB on the voltage-gated sodium channel has not yet been fully elucidated.

Historical Timeline of Key Research

- 2004: **Dimethyl lithospermate B** is identified as the most active component from the root extract of Salvia miltiorrhiza responsible for increasing the action potential duration in isolated rat ventricular myocytes. It is characterized as a novel Na+ channel agonist that slows Na+ current inactivation.[1][4]
- 2011: A dual-labeled photochemical and fluorescent probe of **Dimethyl lithospermate B** is designed and synthesized to aid in the identification of its cellular targets and for studying ligand-protein interactions.[3]

Conclusion and Future Directions

The discovery of **Dimethyl lithospermate B** as a selective Nav channel agonist with a unique mechanism of action has opened new avenues for the development of novel antiarrhythmic agents. Its ability to prolong the action potential duration without inducing early after-depolarizations makes it a particularly promising candidate for further investigation. Future research should focus on the total synthesis of dmLSB to ensure a consistent and scalable supply for preclinical and clinical studies. Furthermore, elucidation of its precise binding site on the voltage-gated sodium channel and a deeper understanding of its structure-activity relationship will be crucial for the design of more potent and selective analogs. The continued exploration of the therapeutic potential of dmLSB holds promise for the management of cardiac arrhythmias and other channelopathies.

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